molecular formula C14H12N2O6 B11961254 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid

3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid

Cat. No.: B11961254
M. Wt: 304.25 g/mol
InChI Key: JOUVTWXQAQFBGR-UHFFFAOYSA-N
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Description

3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is a complex organic compound that features a furan ring, an amide group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The furan ring and hydroxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide Derivatives: These compounds share the furan ring and amide group but differ in the substituents on the furan ring.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different amide or carboxylic acid functionalities.

Uniqueness

3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is unique due to its combination of a furan ring, hydroxyphenyl group, and amide functionality, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

3-[4-(furan-2-carbonylamino)-3-hydroxyanilino]-3-oxopropanoic acid

InChI

InChI=1S/C14H12N2O6/c17-10-6-8(15-12(18)7-13(19)20)3-4-9(10)16-14(21)11-2-1-5-22-11/h1-6,17H,7H2,(H,15,18)(H,16,21)(H,19,20)

InChI Key

JOUVTWXQAQFBGR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CC(=O)O)O

Origin of Product

United States

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